molecular formula C8H14 B3050315 Methylenecycloheptane CAS No. 2505-03-5

Methylenecycloheptane

Cat. No.: B3050315
CAS No.: 2505-03-5
M. Wt: 110.2 g/mol
InChI Key: XJYOAWSHIQNEGC-UHFFFAOYSA-N
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Description

Methylenecycloheptane is an organic compound with the molecular formula C8H14. It is a seven-membered ring structure with a methylene group attached to the cycloheptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenecycloheptane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the 7-exo-dig cyclization of silyl enol ethers with an ω-alkynic substituent catalyzed by a cationic gold(I) complex bearing a semihollow-shaped triethynylphosphine ligand has been reported to efficiently produce this compound derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of advanced catalytic systems and controlled reaction environments to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methylenecycloheptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield cycloheptanone derivatives, while reduction can produce cycloheptane derivatives .

Scientific Research Applications

Methylenecycloheptane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying ring strain and reactivity.

    Biology: Its derivatives are studied for potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methylenecycloheptane involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the context of its use. For example, in catalytic reactions, it interacts with the catalyst to undergo cyclization or other transformations. In biological systems, its derivatives may interact with enzymes or receptors to exert their effects .

Comparison with Similar Compounds

Methylenecycloheptane can be compared with other similar compounds such as:

    Cycloheptane: A seven-membered ring without the methylene group.

    Cycloheptene: A seven-membered ring with a double bond.

    Cycloheptanone: A seven-membered ring with a ketone group.

This compound is unique due to the presence of the methylene group, which introduces additional reactivity and potential for further functionalization .

Properties

IUPAC Name

methylidenecycloheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYOAWSHIQNEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179748
Record name Methylenecycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2505-03-5
Record name Methylenecycloheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002505035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylenecycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of methylenecycloheptane and its preferred conformation?

A1: this compound (C8H14) is a cyclic hydrocarbon featuring a seven-membered ring with an exocyclic methylene group (C=C double bond outside the ring). While molecular mechanics calculations suggest a twist-chair conformation as the most stable for an isolated this compound molecule, crystallographic analysis of sesquiterpenoids containing the this compound moiety reveals a preference for a chair conformation. This difference highlights the influence of ring fusions and substituents on conformational preferences. []

Q2: How can this compound be synthesized through cyclization reactions?

A2: A gold(I) complex catalyst bearing a triethynylphosphine ligand effectively promotes the 7-exo-dig cyclization of silyl enol ethers containing an ω-alkynic substituent. This reaction provides a route to various this compound derivatives, with the possibility of incorporating exo- or endocyclic carbonyl groups. The versatility of this method extends to both cyclic and acyclic starting materials, allowing for the construction of diverse molecular frameworks. []

Q3: Can radical cyclization reactions be employed to synthesize condensed hydroaromatic systems incorporating this compound?

A3: Yes, aryl radical cyclization reactions offer a viable strategy. For instance, the 6-endo-trig-aryl radical cyclization of 2-(o-bromobenzyl)-1-methylenecycloheptane, mediated by tri-n-butyltin hydride, leads to the formation of trans-octahydro-5aH-cyclohepta[b]naphthalene. This example illustrates the potential of radical cyclization reactions to access complex polycyclic structures containing the this compound motif. []

Q4: How does the presence of a double bond influence the conformational landscape of seven-membered rings like this compound?

A4: Computational studies have been conducted to understand the impact of unsaturation on the conformations of seven-membered rings. While specific details are not provided in the abstracts, these studies likely involve computational methods such as molecular mechanics or quantum chemical calculations to explore the potential energy surface and conformational preferences of this compound and related compounds. []

Q5: What are the applications of this compound derivatives in the context of natural products?

A5: Mikanokryptin, a cytotoxic guaianolide, serves as an example of a naturally occurring compound containing the this compound framework. Crystallographic analysis of mikanokryptin provided insights into the conformation of the this compound ring within a complex natural product structure. [] This finding suggests potential applications of this compound derivatives in medicinal chemistry, particularly in the development of anticancer agents.

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